molecular formula C15H8O5 B610932 sparstolonin B CAS No. 1259330-61-4

sparstolonin B

Cat. No. B610932
CAS RN: 1259330-61-4
M. Wt: 268.22
InChI Key: DHSASSJDMAHICE-UHFFFAOYSA-N
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Description

Sparstolonin B (SsnB) is a naturally occurring compound first reported in 2011. It is characterized as a toll-like receptor (TLR)-2/4 antagonist . Unlike synthetic drugs, SsnB is derived from the tubers of an aquatic Chinese herb called Sparganium stoloniferum .

Scientific Research Applications

  • Anti-Angiogenic Properties : SsnB inhibits angiogenesis, a process crucial in tumor growth and other disorders. It blocks endothelial cell tube formation and migration, downregulates genes related to cell proliferation and cell cycle, and causes a reduction in capillary length and branching in ex vivo assays (Bateman et al., 2013).

  • Attenuation of Spinal Cord Injury (SCI) Induced Inflammation : In SCI models, SsnB reduced inflammation and apoptosis by modulating the TLR4/MyD88/NF‑κB signaling pathway. It decreased mRNA expression of proinflammatory cytokines and activities of inflammatory markers (Yuan et al., 2018).

  • Reduction of Vascular Inflammation : SsnB suppresses lipopolysaccharide-induced inflammation in human umbilical vein endothelial cells (HUVECs), including reducing the expression of inflammatory cytokines and adhesion molecules (Liang et al., 2013).

  • Potential in Treating Toll-like Receptor-mediated Inflammatory Disorders : SsnB is studied for its selective suppression of Toll-like receptors (TLRs) in various inflammatory models, suggesting its potential as a therapeutic agent for TLR-mediated inflammatory disorders (Yepuri et al., 2019).

  • Effects on Prostate Cancer : SsnB inhibits prostate cancer cell proliferation, migration, and invasion, induces apoptosis, and suppresses the PI3K/AKT pathway by increasing reactive oxygen species (ROS) accumulation, suggesting its utility as an adjuvant therapy for prostate cancer (Liu et al., 2021).

  • Inhibition of HIV-1 Transcription : SsnB has been found to inhibit HIV-1 transcription, potentially serving as a new drug in HIV treatment (Deng et al., 2015).

  • Effects on Obesity and Inflammation : SsnB inhibits inflammation in adipocytes and may have anti-obesity properties. It activates PPAR-γ and reduces cytokine production in 3T3-L1 adipocytes, also showing efficacy in reducing body weight and serum lipid levels in high fat diet-induced obese rats (Wang et al., 2015).

  • Alleviation of Neuropathic Pain : SsnB alleviates neuropathic pain by suppressing TLR‑2 and TLR‑4, suggesting its potential as a treatment for neuropathic pain (Jin et al., 2017).

properties

IUPAC Name

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDHLFGNQEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sparstolonin B

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